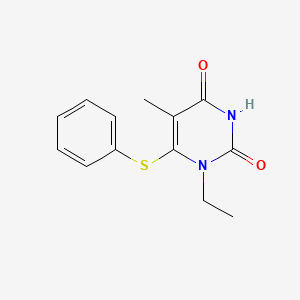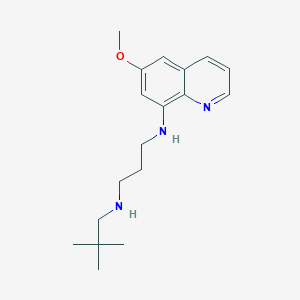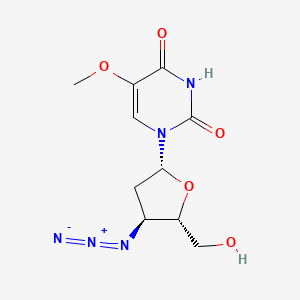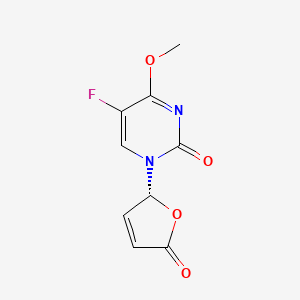
2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®-: is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core, a dihydrofuranone moiety, a fluorine atom, and a methoxy group. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- involves multiple steps, including the formation of the pyrimidinone core, the introduction of the dihydrofuranone moiety, and the addition of the fluorine and methoxy groups. Common synthetic routes may involve:
Formation of Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea derivatives and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Dihydrofuranone Moiety: This step may involve the reaction of the pyrimidinone intermediate with a suitable dihydrofuranone precursor under conditions that promote the formation of the desired linkage.
Addition of Fluorine and Methoxy Groups: These functional groups can be introduced through electrophilic fluorination and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuranone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinone core or the dihydrofuranone moiety, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Biology: In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of antiviral, anticancer, and anti-inflammatory therapies.
Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the fluorine atom may enhance binding affinity, while the methoxy group can affect the compound’s solubility and bioavailability.
類似化合物との比較
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-chloro-4-methoxy-, ®-
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-ethoxy-, ®-
- 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-bromo-4-methoxy-, ®-
Uniqueness: The presence of the fluorine atom in 2(1H)-Pyrimidinone, 1-(2,5-dihydro-5-oxo-2-furanyl)-5-fluoro-4-methoxy-, ®- distinguishes it from similar compounds, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity. Additionally, the ®-configuration provides a specific stereochemistry that can affect the compound’s interactions with biological targets.
特性
CAS番号 |
73364-36-0 |
|---|---|
分子式 |
C9H7FN2O4 |
分子量 |
226.16 g/mol |
IUPAC名 |
5-fluoro-4-methoxy-1-[(2R)-5-oxo-2H-furan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H7FN2O4/c1-15-8-5(10)4-12(9(14)11-8)6-2-3-7(13)16-6/h2-4,6H,1H3/t6-/m1/s1 |
InChIキー |
SOMYTVQCIUWOSO-ZCFIWIBFSA-N |
異性体SMILES |
COC1=NC(=O)N(C=C1F)[C@H]2C=CC(=O)O2 |
正規SMILES |
COC1=NC(=O)N(C=C1F)C2C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


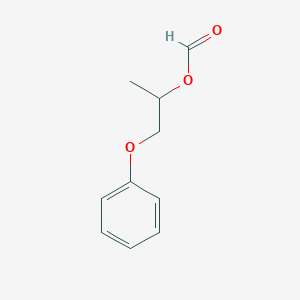
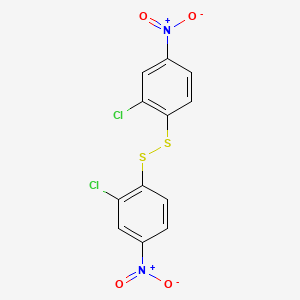
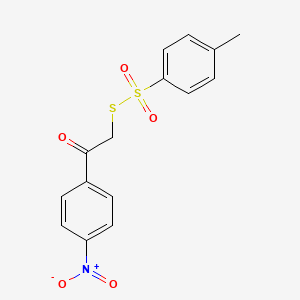
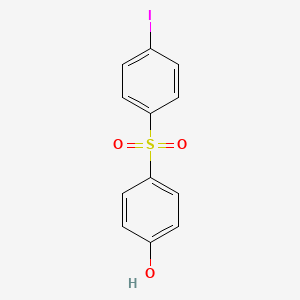
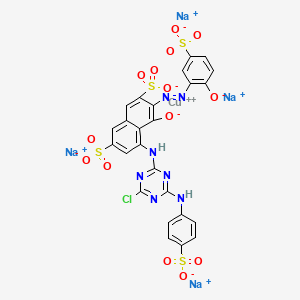
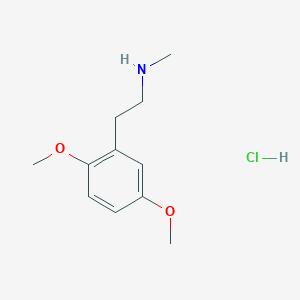
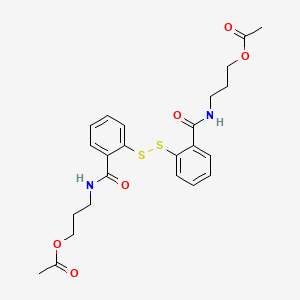
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
